PF-4181366

Description

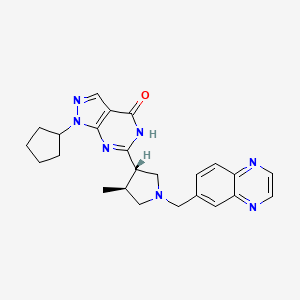

Structure

3D Structure

Propriétés

Numéro CAS |

1082743-32-5 |

|---|---|

Formule moléculaire |

C24H27N7O |

Poids moléculaire |

429.5 g/mol |

Nom IUPAC |

1-cyclopentyl-6-[(3S,4S)-4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C24H27N7O/c1-15-12-30(13-16-6-7-20-21(10-16)26-9-8-25-20)14-19(15)22-28-23-18(24(32)29-22)11-27-31(23)17-4-2-3-5-17/h6-11,15,17,19H,2-5,12-14H2,1H3,(H,28,29,32)/t15-,19-/m1/s1 |

Clé InChI |

SNCRCEGCQVMUBS-DNVCBOLYSA-N |

SMILES |

CC1CN(CC1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5 |

SMILES isomérique |

C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5 |

SMILES canonique |

CC1CN(CC1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PF-4181366; PF 4181366; PF4181366. |

Origine du produit |

United States |

Chemical Classification and Molecular Identity of Pf 4181366 Within Academic Context

Role as a Selective Chemical Probe and Inhibitor of PDE9A in Research PF-4181366 functions as a selective chemical probe and a potent inhibitor of PDE9A in research studies.nih.govuniprot.orgmdpi.comchemicalprobes.orgChemical probes are small molecules used to selectively modulate the function of a specific protein target, allowing researchers to investigate the protein's role in biological systems.thermofisher.krpromega.com.authis compound has demonstrated high potency and selectivity for PDE9A inhibition compared to other phosphodiesterases, with a reported IC50 value of 2 nM for PDE9A and an IC50 of 73 nM for PDE1C, showing greater than 36-fold selectivity against PDE1C and all other tested PDEs.nih.govThis selectivity is crucial for its use as a research tool to specifically study the effects of PDE9A inhibition.

Research findings indicate that this compound can cause a dose-dependent increase in cGMP levels in various brain regions, including the striatum, hippocampus, and cortex. nih.govmdpi.comresearchgate.net Studies in mice have shown that systemic administration of this compound significantly elevated cGMP content in the striatum and hippocampus, even in mice with genetic deletions of different nitric oxide synthase (NOS) enzymes (nNOS, eNOS, and iNOS). nih.govresearchgate.net This suggests that PDE9A regulates a pool of cGMP that is independent of nitric oxide signaling in these brain regions. nih.govresearchgate.netresearchgate.net The ability of this compound to modulate cGMP levels has made it a valuable tool for investigating the neurophysiological functions of PDE9A and its potential as a therapeutic target for cognitive disorders such as Alzheimer's disease and schizophrenia, where PDE9A inhibitors are under evaluation in clinical trials. nih.govresearchgate.netresearchgate.netacs.org

Data Table: Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. PDE9A |

| PDE9A | 2 | - |

| PDE1C | 73 | >36-fold |

| Other PDEs | >73 | >36-fold |

Molecular Pharmacology and Biochemical Mechanism of Pf 4181366

Characterization of PDE9A Inhibition

PF-4181366 functions primarily as a potent and selective inhibitor of the PDE9A enzyme. Its interaction with PDE9A forms the basis of its pharmacological activity.

Determination of Inhibitory Potency (IC50 values) against PDE9A

Studies have characterized the inhibitory potency of this compound against PDE9A by determining its half-maximal inhibitory concentration (IC50). This compound is reported to be a highly potent inhibitor of PDE9A. Its IC50 value against PDE9A has been determined to be in the low nanomolar range, specifically 2 nM nih.gov and 1.8 nM chemicalprobes.org. This indicates a strong affinity and inhibitory effect on the PDE9A enzyme at relatively low concentrations.

Assessment of Selectivity Profile Against Other Phosphodiesterase Isoforms

Beyond its potency for PDE9A, the selectivity of this compound against other phosphodiesterase isoforms is crucial for understanding its specific pharmacological effects. This compound demonstrates selectivity for PDE9A over other PDE families. For instance, its IC50 against PDE1C is reported as 73 nM, indicating a selectivity of greater than 36-fold against PDE1C and other tested PDEs nih.gov. This selectivity profile suggests that this compound's primary mechanism of action is mediated through the inhibition of PDE9A, minimizing potential off-target effects on other cGMP or cAMP hydrolyzing enzymes.

Below is a table summarizing the inhibitory potency and selectivity data for this compound:

| Phosphodiesterase Isoform | IC50 (nM) | Selectivity vs. PDE9A |

| PDE9A | 2 or 1.8 | - |

| PDE1C | 73 | >36-fold |

| Other PDEs | >73 | >36-fold |

Note: IC50 values are approximate and may vary slightly depending on the specific assay conditions used in different studies.

Modulation of Intracellular cGMP Dynamics

The inhibition of PDE9A by this compound leads to altered intracellular dynamics of cGMP, the cyclic nucleotide that is a specific substrate for PDE9A hydrolysis.

Investigations into the Dose-Dependent Elevation of cGMP in Preclinical Models

Preclinical studies have investigated the effects of this compound administration on cGMP levels in various tissues, particularly in the brain where PDE9A is notably expressed. Systemic administration of this compound in mice has been shown to cause a dose-dependent increase in cGMP levels in the striatum nih.govmdpi.com. Furthermore, this compound has been observed to increase cGMP levels in other brain regions, including the hippocampus and cortex, although with some regional variations mdpi.com. Studies involving chronic treatment of wild-type mice with this compound have also demonstrated increased cGMP levels in brain regions such as the cortex, hippocampus, striatum, and cerebellum, as well as in the cerebrospinal fluid mdpi.com. These findings underscore the ability of this compound to effectively elevate intracellular cGMP concentrations in a dose-dependent manner by inhibiting PDE9A activity in vivo.

Preclinical Research Methodologies and Findings in Model Systems

In Vitro Cellular and Biochemical Studies

In vitro studies provide insights into the direct interactions of PF-4181366 with its target enzymes and its impact on intracellular signaling cascades in a controlled environment creative-biolabs.comnews-medical.net.

Analysis of cGMP Accumulation in Cultured Cell Lines

Studies have investigated the ability of this compound to increase intracellular cGMP levels in cultured cell lines. For instance, a PDE9 reporter cell line, which expresses soluble guanylate cyclase (sGC), the olfactory cyclic nucleotide-gated cation channel CNGA2, and the photoprotein aequorin, has been used to monitor intracellular cGMP levels in real-time. While one study using a PDE9 reporter cell line (specifically with inhibitor BAY 73-6691) indicated that the inhibitor alone did not significantly increase basal cGMP levels, it did induce concentration-dependent luminescence signals and intracellular cGMP accumulation when combined with submaximal stimulating concentrations of an sGC activator researchgate.net. This suggests that PDE9 inhibition by compounds like this compound can potentiate cGMP signals generated by sGC activators researchgate.net. This compound has been reported as a potent PDE9A inhibitor researchgate.net.

Studies on Downstream Signaling Pathway Modulation within Cells

cGMP acts as a second messenger, activating downstream effector molecules, including protein kinase G (PKG) nih.gov. Activated PKG can then phosphorylate various downstream targets, leading to distinct cellular responses nih.gov. Studies on the modulation of downstream signaling pathways by this compound would focus on how the observed increase in cGMP levels affects these downstream effectors and the subsequent cellular processes. While specific details on this compound's direct modulation of downstream pathways like PKG were not explicitly detailed in the search results, the general understanding of cGMP signaling indicates that increasing cGMP through PDE9A inhibition would impact these pathways nih.gov. The cGMP signaling cascade involves elements that regulate cGMP levels and influence downstream cellular responses nih.gov.

Functional Investigations in Cellular Models (e.g., neuronal cell lines)

Cellular models, including neuronal cell lines, are utilized to investigate the functional consequences of this compound treatment. Neuronal cell lines can serve as models to study various aspects of neuronal physiology and potential therapeutic effects medcraveonline.comunits.it. For example, immortalized neuronal cell lines have been used to study the role of cGMP in neuronal function nih.gov. The increase in cGMP levels induced by PDE9A inhibition by compounds like this compound could potentially influence neuronal processes modulated by cGMP signaling nih.govnih.gov. Preclinical studies have shown that inhibition of PDE9A can increase cGMP levels in the rat brain, enhance long-term potentiation (LTP), and improve cognition researchgate.net.

In Vivo Studies in Genetically Defined and Wild-Type Animal Models

In vivo studies in animal models, particularly mice, are essential for evaluating the effects of this compound within a living organism and its impact on complex systems like the brain news-medical.netantineo.frnih.govlabforward.io.

Effects on cGMP Levels in Specific Brain Regions (e.g., striatum, hippocampus, cortex) in Mice

Systemic administration of this compound to mice has been shown to cause an increase in cGMP levels in specific brain regions, including the striatum, hippocampus, and cortex nih.gov. The magnitude of this increase can vary between regions, with a greater increase observed in the striatum and hippocampus compared to the cortex nih.gov. Basal levels of cGMP also vary across these brain regions nih.gov. Statistical analysis of the effects of this compound treatment in these regions has indicated a significant increase in cGMP levels in all examined areas nih.gov.

Below is a table summarizing the observed effects of this compound on cGMP levels in different brain regions of mice:

| Brain Region | Effect of this compound on cGMP Levels |

| Striatum | Significant increase nih.gov |

| Hippocampus | Significant increase nih.gov |

| Cortex | Significant increase nih.gov |

Studies in Nitric Oxide Synthase (NOS) Knockout Mice (nNOS, eNOS, iNOS) to Confirm Pathway Independence

Studies using genetically modified mice, specifically those with knockout of different nitric oxide synthase (NOS) isoforms (neuronal NOS [nNOS], endothelial NOS [eNOS], and inducible NOS [iNOS]), have been conducted to determine if the effects of this compound on cGMP levels are dependent on NO signaling nih.govresearchgate.netresearchgate.net.

Basal levels of cGMP were found to be significantly reduced in the striatum and hippocampus of nNOS knockout mice compared to wild-type mice, suggesting that nNOS signaling predominantly drives basal cGMP synthesis in these regions nih.govresearchgate.net. Despite this, this compound still significantly increased cGMP levels in both the striatum and hippocampus in nNOS knockout mice, with the magnitude of the increases being similar to those observed in wild-type mice nih.govresearchgate.net. This finding indicates that the PDE9A-regulated cGMP pool is not driven by nNOS signaling nih.gov.

Furthermore, genetic deletion of eNOS or iNOS did not attenuate the increase in cGMP induced by PDE9A inhibition with this compound in the striatum and hippocampus researchgate.netresearchgate.net. These results collectively demonstrate that this compound increases cGMP levels independently of nitric oxide signaling pathways mediated by nNOS, eNOS, or iNOS nih.govresearchgate.netresearchgate.netfrontiersin.org. This suggests that this compound targets a pool of cGMP regulated by PDE9A that is distinct from those influenced by NOS activity nih.govfrontiersin.org.

| NOS Knockout Mouse Model | Effect of this compound on cGMP Increase (Striatum & Hippocampus) | Conclusion on Pathway Dependence |

| nNOS Knockout | Significant increase, similar magnitude to wild-type nih.govresearchgate.net | PDE9A-regulated cGMP pool is not driven by nNOS signaling nih.gov |

| eNOS Knockout | Significant increase researchgate.netresearchgate.net | Increase not attenuated by eNOS deletion researchgate.netresearchgate.net |

| iNOS Knockout | Significant increase researchgate.netresearchgate.net | Increase not attenuated by iNOS deletion researchgate.netresearchgate.net |

Pharmacological Investigations in Non-Human Primate Models (if applicable for similar compounds in the series)

Research into novel compounds like this compound is crucial for developing new treatments for various diseases, according to Pfizer ontosight.ai. While direct studies of this compound in non-human primate models are not explicitly detailed in the immediately available search results, non-human primates (NHPs), particularly macaques, are valuable models for late translational preclinical studies due to their significant similarity to humans in anatomy, physiology, and the immune system nih.goveuropa.eu. NHPs are often used in the safety testing of new drugs and in research aimed at understanding brain function and preventing infectious diseases europa.eu. Approximately 67% of the total number of NHPs used in the EU are for safety testing of new drugs, substances, and devices, especially for human medicine europa.eu. These studies often include mid- to long-term toxicity assessments europa.eu.

Analysis of Brain cGMP Regulation by this compound in the Context of Neurotransmitter Systems (e.g., glutamatergic, dopaminergic pathways)

This compound has been reported as a selective and highly potent inhibitor for PDE9A, capable of causing a dose-dependent increase in cGMP levels mdpi.comresearchgate.net. Studies in mice have shown that systemic administration of this compound significantly elevates cGMP content in several brain regions, including the striatum, hippocampus, and cortex nih.govfrontiersin.org. The effects of this compound on brain cGMP levels in these regions were found to be similar to those observed in PDE9A knockout mice, indicating its functional selectivity for PDE9A inhibition with regard to brain cGMP responses nih.gov.

The regulation of brain cGMP by PDE9A and the impact of this compound have been investigated in the context of neurotransmitter systems, specifically glutamatergic and dopaminergic pathways nih.gov.

Glutamatergic Pathways: Glutamatergic neurotransmission is mediated by ionotropic and metabotropic receptors and is crucial for synaptic transmission and plasticity, essential for learning and memory cusabio.comijbs.com. Studies have explored the potential role of glutamatergic signaling in maintaining the PDE9-sensitive pool of cGMP nih.gov. For instance, an investigation using the cannabinoid receptor agonist WIN 55212, which affects glutamate (B1630785) release, showed that while WIN 55212 decreased cGMP in the striatum, this compound was still able to elevate cGMP levels in both the striatum and hippocampus, regardless of the presence of WIN 55212 nih.govresearchgate.net. This suggests that this compound's effect on cGMP is significant and potentially independent of certain modulations within the glutamatergic system nih.gov. While Δ8-THC has been shown to upregulate genes involved in the glutamatergic pathway in differentiated SH-SY5Y cells, this study did not directly involve this compound or its effect on this specific pathway mdpi.com.

Dopaminergic Pathways: Dopaminergic pathways, such as the nigrostriatal, mesolimbic, mesocortical, and tuberoinfundibular pathways, play vital roles in motor control, motivation, reward, and cognitive function wikipedia.orgresearchgate.netfrontiersin.org. Research has also examined the interaction between dopaminergic signaling and PDE9A-regulated cGMP. Studies involving dopamine (B1211576) receptor modulators aimed to determine if these pathways influence the cGMP increase induced by PDE9A inhibition nih.govfrontiersin.org. For example, the D1 antagonist SCH-23390 and a D2 receptor antagonist were used in conjunction with a PDE9A inhibitor frontiersin.org. Inhibition of dopamine receptors only slightly attenuated the increase in cGMP induced by PDE9A inhibition frontiersin.org. This suggests that while there might be some interplay, the primary effect of this compound on increasing cGMP levels appears largely independent of direct modulation by dopamine receptors at the level investigated frontiersin.org.

Brain Region cGMP Increase by this compound in Mice

| Brain Region | cGMP Increase (vs. Vehicle) |

| Striatum | Significant Increase nih.govfrontiersin.org |

| Hippocampus | Significant Increase nih.govfrontiersin.org |

| Cortex | Significant Increase nih.gov |

Note: Data is based on findings in mice treated with this compound.

Computational and Structural Biology Insights into Pf 4181366 Interactions

Molecular Docking Simulations to Predict Binding Conformations and Interactions with PDE9A

Molecular docking simulations are widely used to predict the preferred binding orientation and conformation of a ligand within the active site of a protein. For PF-4181366 and PDE9A, these simulations have been employed to model how the inhibitor fits into the enzyme's catalytic domain. Studies have utilized available crystal structures of PDE9A, often in complex with other inhibitors, as templates for docking this compound. mdpi.comacs.orgrcsb.orgmui.ac.irung.ac.idnih.gov

Docking protocols, such as CDOCKER and LigandFit, have been applied to generate and evaluate potential binding poses of this compound within the PDE9A active site. acs.orgmui.ac.irung.ac.id These simulations aim to identify the most energetically favorable binding modes, providing initial hypotheses about the key residues involved in the interaction. The active site of PDE9A contains a metal-binding pocket, typically occupied by divalent metal ions like zinc and magnesium, which are critical for catalytic activity and inhibitor binding. mdpi.compdbj.orgresearchgate.net Docking studies help to understand how this compound positions itself relative to these metal ions and surrounding amino acid residues.

The output of molecular docking simulations includes predicted binding poses, interaction energies, and details about the types of interactions formed, such as hydrogen bonds, hydrophobic contacts, and pi-stacking interactions. These predictions serve as a starting point for more extensive computational studies, such as molecular dynamics simulations, and can guide the design of novel inhibitors.

Advanced Molecular Dynamics Simulations for Characterizing Ligand-Target Stability and Conformational Dynamics

Molecular dynamics (MD) simulations extend the insights gained from docking by providing a dynamic view of the ligand-protein complex over time. These simulations assess the stability of the predicted binding poses and capture the conformational changes of both the ligand and the protein. For this compound bound to PDE9A, MD simulations are crucial for understanding the persistence of interactions and the flexibility of the binding site. ung.ac.idresearchgate.netnih.govnih.govglobalauthorid.com

MD simulations typically involve simulating the complex in a solvated environment (e.g., explicit water molecules) with appropriate force fields applied to the atoms. nih.gov Simulations are run for a considerable duration (e.g., 100 ns) to allow for adequate sampling of conformational space. ung.ac.idresearchgate.netnih.govnih.gov Analysis of MD trajectories provides information on the root mean square deviation (RMSD) of the ligand and protein, indicating the stability of the complex. mui.ac.irung.ac.id Furthermore, MD simulations allow for the detailed examination of specific interactions over the simulation period. researchgate.netnih.govnih.govglobalauthorid.com

Identification of Key Non-Bonded Interactions at the Active Site of PDE9A

Molecular dynamics simulations enable the identification and characterization of the key non-bonded interactions that stabilize the binding of this compound to the PDE9A active site. These interactions include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and interactions with the catalytic metal ions.

Studies on PDE9A inhibitors, including this compound and related compounds, have highlighted the importance of interactions with specific residues in the active site. Residues such as Gln453 and Phe456 are frequently involved in interactions with the core scaffold of PDE inhibitors, including potential pi-stacking with aromatic rings. acs.orgrcsb.orgresearchgate.netresearchgate.net Other residues like Tyr424, Met365, Leu420, Phe441, and Ala452 have also been identified as contributing to the binding through hydrophobic contacts and hydrogen bonds. acs.orgresearchgate.net MD simulations can quantify the persistence and strength of these interactions throughout the simulation, providing a more complete picture than static docking poses. researchgate.netnih.govnih.govglobalauthorid.com

Examination of Interaction Patterns in Varying Metal Ion Systems (e.g., Zn/Mg, Mg/Mg, Zn/Zn)

The catalytic activity of PDE9A is dependent on the presence of divalent metal ions in the active site. The specific composition of these metal ions (e.g., Zn/Mg, Mg/Mg, or Zn/Zn) can influence the conformation of the active site and the binding of inhibitors. pdbj.orgresearchgate.netresearchgate.netnih.govnih.gov

Advanced molecular dynamics simulations have been used to investigate the interaction patterns of PDE9 inhibitors, including this compound, in PDE9A systems containing different metal ion combinations. researchgate.netnih.govnih.gov These studies aim to understand how the presence and type of metal ions affect the binding pose, stability, and specific interactions between the inhibitor and the enzyme. Analyzing the simulation trajectories in these different metal ion systems helps to elucidate the role of the metal ions in mediating or influencing the ligand-binding event and can provide insights into potential variations in inhibitor efficacy or binding modes depending on the cellular metal ion environment. researchgate.netnih.govnih.gov

Structural Elucidation via X-ray Crystallography of PDE9A in Complex with this compound or Closely Related Analogs (if available)

X-ray crystallography provides high-resolution three-dimensional structures of proteins and protein-ligand complexes, offering direct experimental evidence of binding poses and interactions. While a specific crystal structure of PDE9A bound directly to this compound was not explicitly found in the search results, crystal structures of PDE9A in complex with other selective inhibitors, particularly those with a pyrazolopyrimidinone (B8486647) scaffold similar to this compound, have been determined. acs.orgrcsb.orgmui.ac.irnih.govpdbj.orgresearchgate.netnih.gov

Chemical Biology and Synthetic Strategies for Pf 4181366 and Analogs

Synthetic Methodologies for the Preparation of PF-4181366

While detailed, step-by-step synthetic routes specifically for this compound are not extensively detailed in the immediate search results, the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, the core scaffold of this compound, is a known area of chemical synthesis. General approaches to this scaffold often involve the cyclization of pyrazole (B372694) derivatives with appropriate reagents to form the fused pyrimidine (B1678525) ring. nih.govmdpi.comnih.govmdpi.comgoogle.com

For instance, one general method for synthesizing pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives involves the cyclization of an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with various nitriles under different reaction conditions, including both conventional and microwave-assisted synthesis. nih.gov Another approach describes the synthesis of pyrazolo[3,4-d]pyrimidine derivatives by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents. mdpi.com The synthesis of substituted 1H-pyrazolo[3,4-d]pyrimidines can also be achieved starting from 4,6-dichloropyrimidine (B16783) carboxylic acid. google.com

Given the complexity of this compound, which includes a cyclopentyl substituent at the N1 position of the pyrazole ring and a substituted pyrrolidine (B122466) moiety at the C6 position of the pyrimidine ring, its synthesis would likely involve a multi-step process building upon the core pyrazolo[3,4-d]pyrimidin-4-one structure. The specific stereochemistry at the pyrrolidine ring ((3S,4S)) also indicates controlled synthetic steps to achieve the desired configuration. While custom synthesis is mentioned as a potential route for obtaining this compound, the specific proprietary synthetic route used for its initial preparation by Pfizer is not publicly detailed in these search results. medkoo.com

Structure-Activity Relationship (SAR) Studies within the Pyrazolo(3,4-d)pyrimidin-4-one Series for PDE9A Inhibition

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's structure affect its biological activity. For pyrazolo[3,4-d]pyrimidin-4-one derivatives as PDE9A inhibitors, SAR studies have focused on substitutions at various positions of the core scaffold to optimize potency and selectivity. This compound itself is a product of such optimization efforts. acs.orgnih.gov

Studies have shown that the nature of the substituent at the R1 position (corresponding to the cyclopentyl group in this compound) significantly impacts affinity for PDE9A. For example, a cyclopentyl group demonstrated better affinity compared to isopropyl, isobutyl, or chlorophenyl groups in related compounds. acs.orgnih.gov

Substitutions at other positions, such as R2 (corresponding to the methyl group on the pyrrolidine ring in this compound) and R3 (positions on the quinoxalinylmethyl group), also play a role in determining inhibitory activity and selectivity. acs.orgnih.gov The specific stereochemistry of the pyrrolidine ring in this compound is also likely important for optimal binding to the PDE9A active site.

The pyrazolo[3,4-d]pyrimidin-4-one scaffold is common among inhibitors targeting various PDE families, which necessitates careful structural design to achieve selectivity for PDE9A. researchgate.netresearchgate.net Achieving high selectivity over other PDEs, particularly PDE1 which is also abundant in the brain, is important for minimizing potential side effects. nih.gov Crystal structures of PDE9A in complex with inhibitors have provided valuable insights into the binding interactions and guided SAR studies. acs.orgnih.govnih.govnih.govmdpi.comresearchgate.net These studies have revealed that interactions with specific residues in the PDE9A active site, such as a hydrogen bond with Tyr424 (unique to PDE9 and PDE8), can contribute to selective binding. acs.orgnih.govnih.gov

Development of Novel Analogs with Modified Selectivity or Potency Profiles

The development of novel analogs of lead compounds like this compound is a continuous process in medicinal chemistry aimed at improving potency, selectivity, pharmacokinetic properties, and reducing potential off-target effects. researchgate.net Based on SAR studies within the pyrazolo[3,4-d]pyrimidin-4-one series, researchers have synthesized and evaluated numerous analogs of initial PDE9A inhibitors. acs.orgnih.govtandfonline.comnih.govnih.govmdpi.com

The goal is often to develop compounds with enhanced affinity for PDE9A while maintaining or improving selectivity against other PDE isoforms. acs.orgnih.govnih.gov This involves systematic structural modifications and evaluation of their biological activity. For instance, different substituents at the N1 and C6 positions of the pyrazolo[3,4-d]pyrimidin-4-one core, as well as variations in the linker and terminal groups, have been explored. acs.orgnih.gov

Computational approaches, such as molecular docking and dynamics simulations, play a significant role in the design and evaluation of novel analogs by providing insights into their potential binding interactions with PDE9A. tandfonline.comnih.govmdpi.comebin.pub These methods can help predict the affinity and selectivity of new compounds before their synthesis.

The development of analogs has led to the identification of compounds with varying potency and selectivity profiles, contributing to a better understanding of the structural requirements for effective PDE9A inhibition. acs.orgnih.govnih.govnih.govmdpi.comnih.gov While this compound is noted for its potency and selectivity, the ongoing research in this area aims to discover even better drug candidates with optimized properties for specific therapeutic applications. researchgate.netresearchgate.net

Advanced Research Applications and Future Directions for Pf 4181366

Utilization of PF-4181366 as a Pharmacological Tool to Dissect cGMP Signaling Cascades in vivo and in vitro

This compound has been employed as a pharmacological tool to investigate cGMP signaling pathways in both in vivo and in vitro settings. It is described as a selective and highly potent inhibitor for PDE9A, capable of causing a dose-dependent increase in cGMP levels. mdpi.comnih.gov Studies involving systemic administration of this compound in mice have shown dose-dependent increases in cGMP levels in brain regions such as the striatum, hippocampus, and cortex. nih.gov The effects of this compound on brain cGMP levels have been observed to be similar to those seen in PDE9A knockout mice, indicating its functional selectivity in modulating brain cGMP responses. nih.gov

In vitro studies also support the use of this compound to dissect cGMP signaling. For instance, studies using organotypic hippocampal slices have demonstrated that PDE9 inhibitors, including compounds like this compound, can impact neuronal damage induced by certain excitotoxins, suggesting their involvement in pathways relevant to neuroprotection. acs.org The ability of this compound to selectively inhibit PDE9A with high potency (IC50 = 2 nM for PDE9A, with >36-fold selectivity against other PDEs) makes it a valuable tool for isolating the effects of PDE9A inhibition on cGMP dynamics in various biological systems. nih.gov

Research findings illustrating the impact of this compound on cGMP levels in different brain regions in vivo are crucial for understanding its pharmacological profile and the role of PDE9A in these areas.

| Brain Region | Effect of this compound Administration (vs. Vehicle) |

| Striatum | Significant elevation in cGMP content. nih.gov |

| Hippocampus | Significant elevation in cGMP content. nih.gov |

| Cortex | Significant elevation in cGMP content. nih.gov |

| Cerebellum | Increased cGMP levels. mdpi.com |

| CSF | Increased cGMP levels. mdpi.comresearchgate.net |

These findings highlight the utility of this compound in perturbing the cGMP system to study its downstream effects.

Investigation of PDE9A as a Biological Target Using this compound in Diverse Research Areas

This compound serves as a key tool for investigating PDE9A as a biological target across various research domains. PDE9A is a cGMP-specific phosphodiesterase highly expressed in the brain and has garnered attention as a potential therapeutic target for cognitive disorders, including Alzheimer's disease and schizophrenia. researchgate.netresearchgate.net this compound, being a selective inhibitor, allows researchers to probe the functional consequences of PDE9A inhibition in these contexts.

Studies utilizing this compound have contributed to understanding the role of PDE9A in regulating cGMP signaling pathways that are independent of nitric oxide (NO) signaling in the brain. nih.gov This is significant because canonical cGMP signaling in the brain often involves neuronal nitric oxide synthase (nNOS) and soluble guanylyl cyclase. nih.gov The observation that this compound can increase cGMP levels even in nNOS knockout mice suggests that PDE9A regulates a distinct pool of cGMP. nih.gov

Beyond neurological research, PDE9 inhibitors, including this compound, have been explored for their potential in treating conditions such as diabetes, cardiovascular diseases, and erectile dysfunction, although the focus has shifted towards CNS applications. mdpi.comnih.govacs.org The use of selective inhibitors like this compound is critical for dissecting the specific contributions of PDE9A in these diverse physiological and pathological processes.

Exploration of Novel Biological Functions of PDE9A through Specific Inhibition with this compound

The specific inhibition of PDE9A by this compound facilitates the exploration of novel biological functions of this enzyme. By selectively blocking PDE9A activity, researchers can observe phenotypic changes and signaling alterations that reveal previously unknown roles of PDE9A.

Research using this compound has indicated that PDE9A regulates compartmentalized cGMP signaling cascades in the brain that are independent of NO signaling. nih.govresearchgate.net This finding suggests a role for PDE9A in pathways potentially downstream of natriuretic peptide receptors and particulate guanylyl cyclase (pGC), similar to observations in cardiac tissue. nih.gov Further investigation using this compound can help elucidate the upstream activators and downstream effectors of this specific PDE9A-regulated cGMP pool in the brain and other tissues where PDE9A is expressed. nih.gov

The ability of this compound to increase cGMP levels in specific brain regions and cerebrospinal fluid provides a means to study the impact of elevated cGMP, mediated through PDE9A inhibition, on various cellular and physiological processes, potentially uncovering novel functions related to synaptic plasticity, neurogenesis, or other cGMP-mediated events. mdpi.comresearchgate.netsemanticscholar.org

Integration of Computational Drug Discovery Techniques for Further Chemical Optimization and Lead Identification

Computational drug discovery techniques play a significant role in the ongoing research and development of PDE9A inhibitors, including the potential for further chemical optimization and lead identification based on compounds like this compound. These techniques can provide insights into the interaction patterns of inhibitors with the PDE9A enzyme, aiding in the design of more potent and selective compounds.

Studies utilizing molecular docking and molecular dynamics simulations have been employed to analyze the interactions of selective PDE9 inhibitors, such as this compound, with PDE9A, considering different metal ion environments (e.g., Zn/Mg, Mg/Mg, and Zn/Zn). mdpi.comresearchgate.net These computational approaches help in understanding the stability of ligand-target interactions and identifying key residues involved in binding. mdpi.comacs.org For example, computational studies have analyzed the hydrogen bond and pi-pi interactions between this compound and residues within the PDE9A active site. mdpi.com

The integration of computational methods allows for the in silico screening of large chemical libraries, predicting the binding affinity and selectivity of potential new compounds for PDE9A. This can accelerate the identification of novel lead compounds with improved pharmacological properties based on the structural features of known potent inhibitors like this compound. acs.org Furthermore, computational techniques can assist in optimizing the chemical structure of this compound and its analogs to enhance properties such as potency, selectivity, metabolic stability, and blood-brain barrier penetration.

Development of Preclinical Biomarkers for PDE9A Target Engagement

The development of preclinical biomarkers for PDE9A target engagement is crucial for evaluating the pharmacological activity of inhibitors like this compound and for supporting their translation to clinical studies. Target engagement biomarkers provide evidence that a compound is interacting with its intended target in living systems.

Given that this compound is a selective inhibitor of PDE9A that increases intracellular cGMP levels, the most direct preclinical biomarker for PDE9A target engagement is the measurement of increased cGMP concentrations in relevant tissues or biofluids following administration of the inhibitor. mdpi.comnih.govresearchgate.net Studies in mice have shown that this compound administration leads to significant elevations in cGMP content in brain regions and cerebrospinal fluid, demonstrating target engagement in vivo. nih.govmdpi.comresearchgate.net

Quantifying the dose-dependent increase in cGMP levels in response to this compound can serve as a reliable biomarker for assessing the extent of PDE9A inhibition in preclinical models. mdpi.comnih.govresearchgate.net Furthermore, exploring the relationship between this compound exposure levels and the magnitude of cGMP increase can help establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, which are essential for informing dose selection in future studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.